molecular formula C6H6ClNO2S B3147874 Methyl 3-amino-4-chlorothiophene-2-carboxylate CAS No. 632356-41-3

Methyl 3-amino-4-chlorothiophene-2-carboxylate

Cat. No.: B3147874
CAS No.: 632356-41-3
M. Wt: 191.64 g/mol
InChI Key: UGZKUKBGCABYDB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZKUKBGCABYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632356-41-3
Record name methyl 3-amino-4-chlorothiophene-2-carboxylate
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Foundational & Exploratory

A Senior Application Scientist's Guide to Novel 3-Aminothiophene Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminothiophene motif is a privileged scaffold in modern medicinal chemistry, serving as a versatile and strategically important building block for the synthesis of a new generation of therapeutic agents. Its unique electronic properties, ability to engage in key hydrogen bonding interactions, and role as a bioisosteric replacement for aniline have established it as a cornerstone in drug discovery campaigns, particularly in oncology and inflammation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, functionalization, and strategic application of 3-aminothiophene cores. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and illustrate the scaffold's power through its application in the design of targeted therapies such as kinase inhibitors.

The Strategic Value of the 3-Aminothiophene Core

The utility of a chemical scaffold in drug discovery is dictated by its structural and electronic features, which influence its physicochemical properties and its ability to interact with biological targets. The 3-aminothiophene ring system has emerged as a high-value building block for several key reasons.

  • Bioisosteric Replacement for Aniline: Anilines are common in drug candidates but are often associated with metabolic liabilities, including the formation of reactive metabolites that can lead to idiosyncratic adverse drug reactions.[1][2] The 3-aminothiophene moiety serves as an excellent bioisostere for aniline.[3][4] It mimics the hydrogen bond donor capability of the amino group and the aromatic nature of the phenyl ring while introducing a different metabolic profile, potentially mitigating toxicity and improving pharmacokinetic properties.[2] This strategic replacement is a powerful tool for medicinal chemists to optimize lead compounds.[1]

  • Privileged Scaffold for Kinase Inhibition: A significant portion of modern cancer therapy focuses on the inhibition of protein kinases. The 3-aminothiophene core is frequently found in potent kinase inhibitors.[5] The nitrogen atom of the amino group and the adjacent sulfur atom can act as crucial hydrogen bond donors and acceptors, respectively, allowing them to bind to the "hinge" region of the ATP-binding pocket of many kinases. This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency and selectivity.[6][7]

  • Tunable Chemical Reactivity: The 3-aminothiophene core possesses multiple sites for chemical modification, allowing for the creation of large, diverse compound libraries for screening. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the thiophene ring itself can undergo electrophilic substitution, enabling extensive structure-activity relationship (SAR) studies.[8][9] This synthetic tractability is essential for the rapid optimization of hit compounds into clinical candidates.

Synthesis of the 3-Aminothiophene Core: The Gewald Reaction and Beyond

The most robust and widely adopted method for constructing the polysubstituted aminothiophene ring is the Gewald multicomponent reaction.[10][11] This reaction provides a convergent and atom-economical route to highly functionalized 2-aminothiophenes, which are isomeric precursors and often discussed in the same context as the 3-amino variants.

The Gewald Three-Component Reaction (G-3CR)

The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other methylene-active nitrile), and elemental sulfur in the presence of a base.[10][12] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene product.[10][11]

The workflow for this powerful reaction can be visualized as follows:

G_3CR_Workflow cluster_reactants Starting Materials Ketone α-Methylene Carbonyl (e.g., Cyclohexanone) Reaction Gewald Reaction Vessel (One-Pot Synthesis) Ketone->Reaction Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Reaction Sulfur Elemental Sulfur (S₈) Sulfur->Reaction Base Base Catalyst (e.g., Morpholine, Triethylamine) Base->Reaction Catalyzes Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Medium Product Polysubstituted 2-Aminothiophene Reaction->Product Yields

Caption: Workflow of the Gewald Three-Component Reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction, a robust method for creating a library of compounds by varying the starting materials.[12]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Diethylamine (base)

  • Ethanol (solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (50 mL).

  • Add cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and finely powdered elemental sulfur (0.06 mol).[9]

  • Stir the mixture to ensure homogeneity.

  • Slowly add diethylamine (5 mL) to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C).

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Self-Validation: The success of the reaction is confirmed by the formation of a solid product. The identity and purity should be validated using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, and melting point determination).[9][13] The expected yield for this transformation is typically in the range of 75-85%.[9]

Synthesis of 3-Aminothiophenes

While the Gewald reaction classically yields 2-aminothiophenes, related methodologies and subsequent chemical transformations are used to access the 3-amino isomers. One modern and efficient approach involves the microwave-assisted synthesis from 2-halobenzonitriles and methyl thioglycolate.[5] This method provides rapid access to 3-aminobenzo[b]thiophenes, which are valuable scaffolds for kinase inhibitor synthesis.[5]

Application in Medicinal Chemistry: A Kinase Inhibitor Case Study

The 3-aminothiophene scaffold is a cornerstone in the design of inhibitors targeting atypical protein kinase C (aPKC), which is implicated in diseases involving inflammation and increased vascular permeability.[14][15]

Structure-Activity Relationship (SAR) Insights

SAR studies on a series of 2-amino-3-carboxy-4-phenylthiophenes have provided clear insights into the structural requirements for potent aPKC inhibition.[14][15]

PositionMoietyImpact on ActivityRationale
C2 -NH₂ (Amino) Essential Acts as a key hydrogen bond donor, anchoring the molecule in the kinase hinge region.[14]
C3 -COOR (Ester) Tolerates Variation Small alkyl esters like ethyl or isopropyl provide optimal activity. Steric bulk can be adjusted to fine-tune binding.[14]
C4 Aryl Group Modulates Potency An unsubstituted phenyl ring is a good starting point. Electron-donating groups on this ring significantly enhance inhibitory activity.[14][15]

This table summarizes SAR data for aPKC inhibitors based on the aminothiophene scaffold.[14][15]

Mechanism of Action: Targeting the ATP-Binding Site

The aminothiophene core orients its substituents to effectively occupy the ATP-binding pocket of the kinase. The amino group forms a critical hydrogen bond with the hinge region, while the aryl group at the C4 position explores a deeper hydrophobic pocket. This binding mode prevents the natural substrate, ATP, from binding, thereby inhibiting the kinase's function.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site cluster_inhibitor_parts Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket Inhibitor 3-Aminothiophene Inhibitor Amino C2-Amino Group Aryl C4-Aryl Group ATP ATP Inhibitor->ATP Blocks Binding Amino->Hinge H-Bond Interaction (Key Anchor) Aryl->HydrophobicPocket Hydrophobic Interaction (Selectivity)

Caption: Binding mode of a 3-aminothiophene inhibitor in a kinase active site.

Future Outlook

The 3-aminothiophene scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility via multicomponent reactions makes it ideal for generating large, diverse libraries for high-throughput screening.[11][12] As our understanding of complex signaling pathways grows, novel 3-aminothiophene derivatives will undoubtedly be designed to target a new wave of disease-relevant proteins. The application of green chemistry principles, such as microwave-assisted synthesis and the use of aqueous reaction media, will further enhance the utility and sustainability of these vital medicinal chemistry building blocks.[5][12]

References

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371–376. [Link]

  • Reddy, T. R., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(33), 29053–29065. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • St-Denis, T. G., & Campeau, L. C. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ChemRxiv. [Link]

  • Das, S., & Teredesai, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 963-968. [Link]

  • Trejo-Soto, P. J., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419–2424. [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]

  • Ciavolella, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3281–3303. [Link]

  • De, S., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3371–3383. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis-Rangnekar/5f401f845a709d7a227b686b1602a6305a462a69]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis-Rangnekar/5f401f845a709d7a227b686b1602a6305a462a69)

  • Shearouse, W. C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2424. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Mayr, H., et al. (2025). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. ChemPhysChem. [Link]

  • University of Glasgow. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Open Access Journals. (2015). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Autech Industry Co.,Limited. (n.d.). Applications of Thiophene Derivatives in Modern Chemistry Research. [Link]

  • Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-288. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Irgashev, R. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 143-161. [Link]

  • Hong, S., et al. (2021). Visible‐Light‐Induced 1,3‐Aminopyridylation of [1.1.1]Propellane with N‐Aminopyridinium Salts. Angewandte Chemie International Edition, 60(41), 22358-22363. [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

Sources

Thiophene-Fused Scaffolds for ELP1 Splicing Correction in Familial Dysautonomia

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Familial Dysautonomia (FD) is a devastating neurodegenerative disorder caused by a single point mutation (IVS20+6T>C) in the ELP1 gene (formerly IKBKAP). This mutation disrupts the 5' splice site of exon 20, leading to exon skipping and a tissue-specific reduction in Elongator complex protein 1 (ELP1).[1][2][3][4] While early efforts identified Kinetin (a furan-based cytokinin) as a splicing corrector, its clinical utility is limited by low potency and poor brain penetration.

This technical guide focuses on the medicinal chemistry evolution toward thiophene-based scaffolds , specifically thieno[3,2-b]pyridines . These next-generation splicing modulators exhibit superior pharmacokinetic (PK) profiles and potency compared to their purine/furan predecessors. This document details the biological rationale, synthesis of thiophene scaffolds, and the validation protocols required to assess their efficacy in rescuing ELP1 splicing.

The Biological Target: ELP1 IVS20+6T>C

The core pathology of FD lies in the inability of the U1 small nuclear ribonucleoprotein (U1 snRNP) to recognize the mutant 5' splice site of ELP1 exon 20.

Mechanism of Defect

The T>C mutation at position +6 of the intron destroys a critical base-pairing interaction with the U1 snRNA.[5]

  • Wild Type (+6T): Forms a stable helix with U1 snRNA.

  • Mutant (+6C): Disrupts hydrogen bonding, causing the spliceosome to ignore exon 20 (exon skipping).

  • Result: Production of a truncated, unstable protein (ELP1

    
    20) that is rapidly degraded, leading to loss of autonomic neurons.
    
Therapeutic Strategy: Small Molecule Splicing Modifiers

Small molecules can act as "molecular glues" or allosteric modulators that stabilize the weak interaction between the U1 snRNP and the mutant 5' splice site, effectively forcing the inclusion of exon 20.

SplicingMechanism Mutation IVS20+6T>C Mutation U1_Fail U1 snRNP Fails to Bind Mutation->U1_Fail Weakens 5'SS U1_Rescue Stabilized U1-pre-mRNA Complex Mutation->U1_Rescue + Drug Skipping Exon 20 Skipping (Truncated ELP1) U1_Fail->Skipping Drug Thiophene Scaffold (Splicing Modulator) Drug->U1_Rescue Allosteric Binding Inclusion Exon 20 Inclusion (Full Length ELP1) U1_Rescue->Inclusion Restored Splicing

Figure 1: Mechanism of Action. The thiophene-based modulator stabilizes the U1 snRNP interaction at the mutant splice site, rescuing exon inclusion.

Medicinal Chemistry: The Thiophene Advantage

From Furan (Kinetin) to Thiophene

Kinetin (


-furfuryladenine) was the first molecule shown to correct ELP1 splicing. However, the furan ring is metabolically liable (oxidative opening) and the purine core limits blood-brain barrier (BBB) permeability.

Replacing the furan with a thiophene (sulfur analog) and fusing it into a tricyclic system (thieno-pyridine) offers distinct advantages:

  • Bioisosterism: Thiophene is aromatic and sterically similar to furan/benzene but more lipophilic (

    
     increases), enhancing CNS penetration.
    
  • Metabolic Stability: The thiophene ring is generally more resistant to oxidative metabolism than the electron-rich furan ring.

  • Pi-Stacking: The sulfur atom creates different electronic distribution, potentially strengthening

    
     stacking interactions within the spliceosome binding pocket.
    
Key Scaffold: Thieno[3,2-b]pyridine

Recent optimization efforts (e.g., by PTC Therapeutics and academic partners) have highlighted the thieno[3,2-b]pyridine core.

FeatureKinetin (First Gen)Thieno-pyridine (Next Gen)
Core Structure Purine (Adenine)Thieno[3,2-b]pyridine
Side Chain Furan (Furfuryl)Substituted Thiophene/Phenyl
Potency (

)


CNS Penetration LowHigh
Metabolic Stability Low (Furan oxidation)High
Representative Synthesis Protocol

Note: This protocol describes the synthesis of a representative thieno[3,2-b]pyridine intermediate, derived from recent patent literature and medicinal chemistry optimization studies (e.g., Morini et al., 2023).

Target Intermediate: Ethyl 3-methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate.[2]

Step-by-Step Methodology:

  • Reagents: Sodium ethoxide (prepared from Na and EtOH), Methyl 3-[(3-ethoxy-3-oxo-propanoyl)amino]-4-methyl-thiophene-2-carboxylate.[2]

  • Cyclization:

    • Dissolve sodium (1.65 g) in absolute ethanol (150 mL) under

      
       atmosphere to generate sodium ethoxide.
      
    • Add the thiophene precursor (41.0 g) slowly to the solution.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Cool reaction to room temperature.

    • Acidify with 1N HCl to precipitate the product.

    • Filter the solid, wash with cold water and diethyl ether.

    • Yield: Expect ~70–80% of a chemically stable bicyclic core ready for C-7 chlorination and subsequent amination (displacement with amines to generate the active splicing modulator).

Experimental Protocols for Validation

To validate the efficacy of thiophene-based scaffolds, a rigorous testing cascade is required.

Primary Screen: ELP1 Minigene Luciferase Assay

This assay quantifies exon 20 inclusion using a bioluminescent reporter.[4]

  • Cell Line: HEK293T or SH-SY5Y cells.

  • Construct: An ELP1 genomic fragment (Exon 19 - Intron 19 - Exon 20 (+6T>C) - Intron 20 - Exon 21) fused between Firefly and Renilla luciferase genes.

    • Exon Skipping: Frameshift

      
       No Firefly signal.
      
    • Exon Inclusion: In-frame

      
       High Firefly signal.
      
  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Transfect with 100 ng of Minigene plasmid using Lipofectamine.

    • After 24h, treat with serial dilutions of the Thiophene compound (0.1 nM – 10

      
      ).
      
    • Incubate for 24h.

    • Lyse cells and measure luminescence (Firefly/Renilla ratio).

    • Data Analysis: Plot Dose-Response curve to calculate

      
      .
      
Secondary Validation: RT-PCR in FD Fibroblasts

Confirm activity on the endogenous mutant gene in patient-derived cells.

  • Source: Coriell Institute (e.g., GM04589, homozygous for IVS20+6T>C).

  • Protocol:

    • Treatment: Treat FD fibroblasts with compound (at

      
       derived from minigene) for 24–48 hours. Include DMSO control and Kinetin (positive control).
      
    • RNA Extraction: Use Trizol or column-based kit (e.g., RNeasy). Include DNase digestion.

    • cDNA Synthesis: SuperScript IV or equivalent.

    • PCR Amplification: Use primers flanking Exon 20.

      • Forward: Exon 19 specific.

      • Reverse: Exon 21 specific.

    • Electrophoresis: Run on 2% Agarose gel or Capillary Electrophoresis (Fragment Analyzer).

    • Quantification: Calculate Percent Spliced In (PSI):

      
      
      
Western Blotting (Protein Rescue)

Splicing correction must translate to protein restoration.

  • Antibody: Anti-ELP1 (clone 41 or commercial equivalent).

  • Loading Control: Anti-

    
    -actin or Anti-Vinculin.
    
  • Success Metric:

    
     restoration of ELP1 levels compared to Wild-Type (WT) fibroblast lines.
    

Workflow Visualization

DrugDiscoveryWorkflow Start Library Design (Thiophene Scaffolds) Synthesis Chemical Synthesis (Thieno[3,2-b]pyridine core) Start->Synthesis Minigene Primary Screen (Luciferase Minigene Assay) Synthesis->Minigene HitSel Hit Selection (EC50 < 100nM) Minigene->HitSel HitSel->Synthesis Fail (SAR Iteration) Fibroblast Secondary Validation (FD Patient Fibroblasts) HitSel->Fibroblast Pass RTPCR RT-PCR (Splicing Correction) Fibroblast->RTPCR Western Western Blot (ELP1 Protein Rescue) Fibroblast->Western InVivo In Vivo Efficacy (TgFD9 Mouse Model) RTPCR->InVivo High PSI Western->InVivo Protein Restored

Figure 2: Drug Discovery Workflow. From scaffold design to in vivo validation in the TgFD9 mouse model.

References

  • Morini, E., et al. (2023).[2] "Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia." American Journal of Human Genetics.[6][7] Link

  • Slaugenhaupt, S. A., et al. (2004). "Rescue of a human mRNA splicing defect by the plant cytokinin kinetin."[4][8][9] Human Molecular Genetics. Link

  • Yoshida, M., et al. (2015). "Rectifier of aberrant mRNA splicing recovers tRNA modification in familial dysautonomia." Proceedings of the National Academy of Sciences. Link

  • Donadon, I., et al. (2018).[10] "Exon-specific U1 snRNAs improve ELP1 exon 20 definition and rescue ELP1 protein expression in a familial dysautonomia mouse model." Human Molecular Genetics. Link

  • PTC Therapeutics. (2020). "Splicing Platform and Pipeline Overview." Link

Sources

Technical Guide: 4-Chlorothiophene-2-Carboxylate Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Chlorothiophene-2-Carboxylate scaffold represents a sophisticated "bioisostere-plus" strategy in modern medicinal chemistry.[1] Unlike its ubiquitous isomer (the 5-chloro derivative found in Rivaroxaban), the 4-chloro variant offers a unique vector for metabolic blocking and steric exploration without compromising the electronic integrity of the thiophene ring.

This guide synthesizes the synthetic, pharmacological, and structural intelligence required to deploy this scaffold effectively.

Executive Summary: The "Meta" Advantage

In the thiophene-2-carboxylate series, the position of the halogen is deterministic.

  • 5-Chloro (The Standard): Mimics a para-substituted phenyl ring.[1] It is electronically coupled to the sulfur, significantly lowering the pKa of the carboxylic acid and acting as a lipophilic cap.

  • 4-Chloro (The Specialist): Mimics a meta-substituted phenyl ring.[1] It occupies a "bay region" on the thiophene, providing a steric handle that often twists the conformation of attached amides, enhancing selectivity for deep protein pockets (e.g., SMARCA2, COX-2). Crucially, it blocks the 4-position, a common site for oxidative metabolism (P450-mediated S-oxidation or epoxidation) in 2-substituted thiophenes.[1]

Synthetic Architecture

Accessing the 4-chloro isomer is non-trivial because electrophilic aromatic substitution (SEAr) on thiophene naturally favors the 5-position (alpha to sulfur). Forcing chlorination to the 4-position requires specific "swamping catalyst" conditions or de novo ring construction.

Route A: Regioselective Chlorination (The "Swamping" Method)

This method utilizes Aluminum Chloride (AlCl₃) to complex with the carbonyl oxygen, increasing the electron-withdrawing nature of the carboxylate and deactivating the 5-position, thereby directing the incoming electrophile to the 4-position.

  • Precursor: Methyl thiophene-2-carboxylate or Thiophene-2-carbonyl chloride.[1]

  • Reagents: Trichloroisocyanuric Acid (TCCA) or Cl₂ gas; AlCl₃ (excess).

  • Mechanism: The AlCl₃ complexes with the carbonyl, creating a super-electrophile-like deactivation that disfavors the naturally nucleophilic 5-position.

Route B: The De Novo Gewald-Type Cyclization

For derivatives requiring amino groups or high substitution complexity (e.g., 3-amino-4-chlorothiophene-2-carboxylates), ring closure is superior to functionalization.[1]

  • Precursors: Methyl 3-methoxyacrylate + alpha-haloketones (or specific chloro-acetonitriles).[1]

  • Key Step: Base-catalyzed condensation followed by cyclization onto the sulfur.

Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Selectivity Logic Start1 Thiophene-2-carbonyl Derivative AlCl3 Complexation (AlCl3 excess) Start1->AlCl3 Activation Chlorination Electrophilic Attack (TCCA / Cl2) AlCl3->Chlorination Directs to C4 Product4Cl 4-Chlorothiophene-2- carbonyl derivative Chlorination->Product4Cl Start2 Acyclic Precursor (e.g., Chloro-acetonitrile) Cyclization Base-Catalyzed Cyclization Start2->Cyclization Cyclization->Product4Cl De Novo Legend AlCl3 blocks C5 via electronic deactivation

Figure 1: Dual pathways for accessing the 4-chlorothiophene core. Route A relies on Lewis Acid direction; Route B relies on cyclization logic.

Medicinal Chemistry & SAR

Structural & Electronic Profiling

The 4-chloro substituent exerts a distinct influence compared to the 5-chloro isomer.

Feature4-Chloro-2-Carboxylate5-Chloro-2-Carboxylate
Electronic Effect Inductive withdrawal (

) dominates; weak resonance interaction with carboxylate.[1]
Strong resonance donation into the ring; inductive withdrawal.
Metabolic Stability High. Blocks the metabolic "soft spot" at C4.Moderate. C4 is open to attack; C5 is blocked.
Steric Vector Projects into the "width" of the pocket. often induces torsion in amide bonds.Projects into the "depth" (linear extension).
Lipophilicity (LogP) +0.71 (approx. increase vs H)+0.71 (approx. increase vs H)
Key Therapeutic Applications
A. SMARCA2/4 Antagonists (Oncology)

In chromatin remodeling complexes, the 4-chlorothiophene moiety acts as a rigid linker that fits into the hydrophobic cleft of the Bromodomain. The 4-chloro group provides a necessary "bump" that improves selectivity against related isoforms by exploiting subtle steric differences in the binding pocket.

B. Familial Dysautonomia (Splicing Modulators)

Kinetin derivatives incorporating the 4-chlorothiophene core have shown efficacy in correcting the splicing defect of the IKBKAP gene. The scaffold aids in stabilizing the pre-mRNA complex, likely through halogen bonding interactions within the spliceosome machinery.

C. COX-2 Inhibitors (Anti-Inflammatory)

When fused with thiazole rings (e.g., 4-(4-chlorothiophen-2-yl)thiazol-2-amine), this scaffold exhibits high selectivity for COX-2 over COX-1.[1] The 4-chloro substituent fills a secondary hydrophobic pocket unique to the COX-2 enzyme channel, dramatically lowering IC50 values into the nanomolar range.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-chlorothiophene-2-carboxylate (via Swamping Catalyst)

This protocol avoids the formation of the 5-chloro isomer by using high-loading AlCl₃.[1]

Reagents:

  • Methyl thiophene-2-carboxylate (1.0 equiv)[1]

  • Aluminum Chloride (AlCl₃) (2.5 equiv)[1]

  • Trichloroisocyanuric Acid (TCCA) (0.4 equiv) or Chlorine gas[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Chloroform[1]

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve methyl thiophene-2-carboxylate in dry DCE.

  • Lewis Acid Addition: Cool to 0°C. Add AlCl₃ portion-wise. Caution: Exothermic. Stir for 30 min to ensure full complexation (the solution will likely darken).

  • Chlorination: Add TCCA slowly (or bubble Cl₂ gas) while maintaining temperature < 10°C. The AlCl₃ "swamps" the carbonyl, directing the electrophile to C4.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by HPLC (C4 isomer elutes distinct from C5).

  • Quench: Pour the mixture carefully onto ice/HCl. Extract with DCM.

  • Purification: The crude usually contains ~85:15 ratio of 4-Cl to 5-Cl. Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to isolate the pure 4-chloro isomer.[1]

Protocol 2: General Amide Coupling (Drug Candidate Synthesis)

Standard procedure for linking the scaffold to an amine pharmacophore.

  • Activation: Dissolve 4-chlorothiophene-2-carboxylic acid (1.0 equiv) in DMF.

  • Coupling Agents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Amine Addition: Add the target amine (e.g., a piperidine or aniline derivative) (1.1 equiv).

  • Workup: Stir at RT for 12h. Dilute with water, extract with EtOAc.[2] Wash with LiCl (aq) to remove DMF.

  • Yield: Typically >85%.

Mechanism of Action: COX-2 Selectivity

The following diagram illustrates how the 4-chlorothiophene moiety achieves selectivity in the COX-2 enzyme compared to COX-1.[1]

MOA cluster_pocket Binding Pocket Interactions Target COX-2 Enzyme Active Site Inhibitor 4-Chlorothiophene Derivative SidePocket Hydrophobic Side Pocket (Val523 in COX-2) Inhibitor->SidePocket 4-Cl fits perfectly StericClash Steric Clash in COX-1 (Ile523) Inhibitor->StericClash Blocked in COX-1 Interaction Selectivity Result: High Potency for COX-2 SidePocket->Interaction

Figure 2: Structural basis for COX-2 selectivity.[1] The 4-chloro group exploits the smaller Val523 residue in COX-2, whereas the bulkier Ile523 in COX-1 creates a steric clash.

References

  • Synthesis of 4-chlorothiophene-2-carbonyl derivatives

    • Title: Synthetic method of 4-chlorothiophene-2-carbonyl derivative[1][3][4][5][6]

    • Source: Google Patents (CN109369611B)[1]

    • URL
  • Biological Activity (COX-2/5-LOX)

    • Title: Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation[1]

    • Source: Frontiers in Pharmacology (2024)
    • URL:[Link]

  • Thiophene in Drug Design (Review)

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives[1][3][6][7][8]

    • Source: RSC Advances / PMC (2023)[1]

    • URL:[Link]

  • Antimicrobial Thiophene Derivatives

    • Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
    • Source: Frontiers in Microbiology
    • URL:[Link]

  • General Properties

    • Title: 4-Chlorothiophene-2-carboxylic acid (PubChem CID 12290695)[1][9]

    • Source: PubChem[1][9]

    • URL:[Link][1]

Sources

Methodological & Application

Cyclization reactions of methyl 3-amino-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization Protocols for Methyl 3-Amino-4-Chlorothiophene-2-Carboxylate

Introduction: The Scaffold & Its Potential

This compound (CAS: 85006-31-1 analogs) represents a high-value "privileged structure" in medicinal chemistry. As a bioisostere of the anthranilic acid scaffold, it serves as the foundational precursor for thieno[3,2-d]pyrimidines —a heterocyclic system widely recognized for its kinase inhibitory properties (e.g., EGFR, VEGFR, PI3K) and GPCR modulation.

Why this specific derivative? The 4-chloro substituent is not merely a bystander; it plays two critical roles:

  • Metabolic Blocking: It obstructs the oxidation-prone thiophene C-H bond, potentially enhancing the metabolic stability (t1/2) of the final drug candidate.

  • Synthetic Handle: Unlike the unsubstituted analog, the chloro group allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the bicyclic core has been constructed.

This guide provides three field-proven protocols for cyclizing this scaffold into distinct heterocyclic cores, emphasizing the "why" behind every step.

Chemistry Overview: Reactivity Map

The molecule features three reactive centers arranged in a vicinal pattern:

  • Nucleophile: The C3-Amino group (-NH₂).

  • Electrophile: The C2-Ester group (-COOMe).

  • Modulator: The C4-Chloro group (Electron-withdrawing, reducing the nucleophilicity of the amine slightly compared to the non-chlorinated analog, requiring optimized forcing conditions).

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

The "Gold Standard" for generating kinase inhibitor cores.

This reaction constructs the pyrimidine ring by inserting a single carbon atom between the amine and the ester.

Mechanism: The amine attacks the formamide carbonyl (transamidation), followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl, releasing methanol.

Experimental Procedure:

  • Reagents:

    • This compound (1.0 eq)

    • Formamide (10-15 volumes, acts as solvent and reagent)

    • Ammonium Acetate (0.1 - 0.5 eq, catalyst)

  • Setup:

    • Use a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride).

  • Step-by-Step:

    • Charge: Add the thiophene substrate and ammonium acetate to the formamide.

    • Reaction: Heat the mixture to 140–150 °C for 6–12 hours. Note: The chloro-substituted amine is less nucleophilic; temperatures below 130 °C often result in incomplete conversion.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material (M+H ~234) and appearance of the product (M+H ~201).

    • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 volumes). The product typically precipitates as a solid.

    • Purification: Filter the solid. Wash extensively with water to remove formamide. Recrystallize from Ethanol or DMF/Water if necessary.

Expert Insight: If the reaction is sluggish, replace Formamide with Formamidine Acetate (1.5 eq) in Ethanol (reflux). This provides a more electrophilic species, often driving the reaction to completion at lower temperatures (80 °C).

Protocol 2: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diones

The "Urea Route" for accessing diverse receptor ligands.

This protocol introduces a urea motif, creating a dione system that can be further functionalized at the N3 position.

Experimental Procedure:

  • Reagents:

    • This compound (1.0 eq)

    • Isocyanate (e.g., Phenyl Isocyanate, 1.1 eq)

    • Triethylamine (TEA, 1.2 eq)

    • Solvent: Dichloromethane (DCM) or THF (dry).

    • Cyclization Base: Sodium Ethoxide (NaOEt) or DBU.

  • Step 1: Urea Formation:

    • Dissolve the thiophene in dry DCM at 0 °C.

    • Add TEA, followed by the dropwise addition of the isocyanate.

    • Stir at RT for 2–4 hours. The urea intermediate often precipitates.

  • Step 2: Cyclization:

    • Isolate the urea (filtration) or use the crude solution.

    • Redissolve in Ethanol. Add NaOEt (2.0 eq).

    • Reflux for 2–3 hours. The base deprotonates the urea nitrogen, which attacks the ester.

    • Quench: Acidify with 1M HCl to pH 4. The dione product will precipitate.

Critical Control Point: Ensure the starting material is dry. Water competes with the amine for the isocyanate, forming symmetrical urea byproducts (e.g., diphenylurea) which are difficult to separate from the product.

Protocol 3: Synthesis of Thieno[3,2-d][1,2,3]triazin-4-ones

The "Diazotization Route" for unique nitrogen-rich cores.

Prerequisite: This reaction works best on the Carboxamide (Amide), not the Ester. Pre-step: Convert the ester to the amide by stirring in 7N NH₃/MeOH at RT for 24h.

Experimental Procedure:

  • Reagents:

    • 3-Amino-4-chlorothiophene-2-carboxamide (1.0 eq)

    • Sodium Nitrite (NaNO₂, 1.2 eq)

    • Acid: Conc. HCl / Acetic Acid (1:1 mixture).

  • Step-by-Step:

    • Diazotization: Dissolve/suspend the amide in the acid mixture at 0–5 °C .

    • Add NaNO₂ (aq. solution) dropwise, maintaining temp < 5 °C.

    • Mechanism: The amine forms a diazonium salt (-N₂⁺). The adjacent amide nitrogen attacks the diazonium center (internal coupling).

    • Cyclization: Stir at 0 °C for 1 hour, then allow to warm to RT. The triazinone ring forms spontaneously.

    • Isolation: Pour onto crushed ice. Filter the resulting precipitate.

Data & Comparison

ProtocolTarget CoreKey ReagentsReaction TempTypical YieldNotes
1 Thieno[3,2-d]pyrimidin-4-oneFormamide, NH₄OAc140 °C75-85%Robust; high thermal tolerance required.
2 Thieno[3,2-d]pyrimidine-2,4-dioneIsocyanate, NaOEt0 °C -> 80 °C60-75%Two-step; allows N3-substitution diversity.
3 Thieno[3,2-d][1,2,3]triazin-4-oneNaNO₂, HCl0 °C50-65%Requires amide precursor; sensitive to temp.

Visualizing the Pathways

ReactionPathways Start Methyl 3-amino-4-chlorothiophene- 2-carboxylate Proto1_Reagent Formamide / NH4OAc 140°C Start->Proto1_Reagent Proto2_Step1 R-NCO / TEA Start->Proto2_Step1 Proto3_Pre NH3 / MeOH Start->Proto3_Pre Prod1 5-Chlorothieno[3,2-d] pyrimidin-4(3H)-one Proto1_Reagent->Prod1 Inter2 Urea Intermediate Proto2_Step1->Inter2 Proto2_Step2 NaOEt / Reflux Inter2->Proto2_Step2 Prod2 3-Substituted-5-chlorothieno [3,2-d]pyrimidine-2,4-dione Proto2_Step2->Prod2 Inter3 Carboxamide Intermediate Proto3_Pre->Inter3 Proto3_Step NaNO2 / HCl 0°C Inter3->Proto3_Step Prod3 5-Chlorothieno[3,2-d] [1,2,3]triazin-4-one Proto3_Step->Prod3

Figure 1: Divergent synthesis pathways from the common thiophene precursor. Colors indicate distinct reaction environments (Blue: Thermal condensation; Red: Base-mediated cyclization; Yellow: Diazotization).

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization in Protocol 1.

    • Cause: Water in the formamide or insufficient temperature.

    • Fix: Use fresh Formamide (dry) and ensure the oil bath is at 150 °C (internal temp ~140 °C). Add a Dean-Stark trap if scaling up to remove generated water/methanol.

  • Issue: Low Yield in Protocol 2.

    • Cause: Hydrolysis of the ester is faster than cyclization.

    • Fix: Switch to a stronger, non-nucleophilic base like LiHMDS in THF at -78 °C -> RT for the cyclization step if NaOEt fails.

  • Issue: Decomposition in Protocol 3.

    • Cause: Reaction temperature rose above 5 °C during diazonium formation.

    • Fix: Use an ice/salt bath (-10 °C) and add NaNO₂ very slowly.

References

  • Cohen, L. H. et al. "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones." Journal of Medicinal Chemistry, vol. 42, no. 12, 1999.

  • Kandeel, M. M. et al. "Synthesis of thieno[2,3-d]pyrimidines and thieno[2,3-d]triazinones of anticipated anti-cancer activity." Journal of Chemical Research, vol. 2012, no. 2, pp. 105–110.

  • Derridj, F. et al. "Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives."[1] Tetrahedron, vol. 72, no. 12, 2016.

  • PubChem Compound Summary. "Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." National Center for Biotechnology Information.

  • World Intellectual Property Organization. "Process for the preparation of benzimidazol thienylamine compounds." WO2009006066A2.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling at the electronically deactivated


-position of the thiophene ring.

Executive Summary

The functionalization of thiophenes at the C4 (or


) position is a critical yet challenging transformation in medicinal chemistry. Unlike the electron-deficient C2 (

) position, the C4 position in 4-chlorothiophene derivatives exhibits high electron density and significant steric hindrance, rendering the C-Cl bond notoriously inert to oxidative addition.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of 4-chlorothiophenes. By transitioning from traditional Pd(0)/phosphine systems to advanced Palladacycle Precatalysts (e.g., XPhos Pd G2) and bulky dialkylbiaryl phosphines, researchers can achieve near-quantitative yields under mild conditions, bypassing the need for harsh temperatures or unstable reagents.

The "Thiophene Problem": Mechanistic Insight

Electronic Deactivation

In thiophene systems, the sulfur atom donates electron density into the ring. The


-carbons (C2/C5) are more electronegative and reactive toward nucleophiles (via 

) or oxidative addition. The

-carbons (C3/C4) are electron-rich, making the C-Cl bond stronger (Bond Dissociation Energy ~96 kcal/mol) and less electrophilic.

The Consequence: Standard catalysts like


 or 

typically fail, resulting in recovered starting material or hydrodehalogenation byproducts.
The Solution: Bulky, Electron-Rich Ligands

To facilitate the Rate-Determining Step (RDS)—the oxidative addition of the unreactive C-Cl bond—the catalyst system must be:

  • Electron-Rich: To increase the nucleophilicity of the Pd(0) center (

    
    ).
    
  • Bulky: To promote the formation of the active monoligated

    
     species, which is orders of magnitude more reactive than 
    
    
    
    .
Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Activation Gap" where standard catalysts fail.

CatalyticCycle cluster_0 Critical Failure Point for Standard Catalysts PreCat Precatalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Determining Step) ActivePd->OxAdd + 4-Chlorothiophene PdII_ArCl L-Pd(II)-Ar-Cl OxAdd->PdII_ArCl High Energy Barrier TransMet Transmetallation (Base + Boronic Acid) PdII_ArCl->TransMet PdII_ArAr L-Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck. The use of bulky ligands (L) ensures the cycle passes the high-energy barrier at the Oxidative Addition step.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Catalyst Source XPhos Pd G2 or RuPhos Pd G2 Pre-formed precatalysts guarantee a 1:1 Pd:Ligand ratio and rapid activation at room temperature. Avoids induction periods common with

.
Ligand Class Dialkylbiaryl Phosphines XPhos: General purpose for Suzuki. RuPhos/BrettPhos: Specialized for C-N coupling (Buchwald).[1] SPhos: Excellent for steric bulk.
Base

(Suzuki) LHMDS or NaOtBu (Buchwald)
Weak bases (

) often fail to activate the boronic acid fast enough, leading to protodeboronation. Anhydrous bases (alkoxides) are essential for amination.
Solvent 1,4-Dioxane /

(4:1)
The biphasic system dissolves inorganic bases while maintaining high reflux temperatures (100°C) required for Cl-activation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Target: C-C Bond Formation Substrate Scope: 4-chlorothiophene-2-carboxylate esters, 4-chloro-2-alkylthiophenes.

Materials
  • Substrate: 4-Chlorothiophene derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%) [Sigma-Aldrich: 763009]

  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and deionized water.

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, add the 4-chlorothiophene substrate (1.0 mmol), boronic acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 15 mg).

    • Note: If using a glovebox is not possible, the G2 precatalyst is air-stable enough to weigh on the bench, but proceed quickly.

  • Solvent & Purge: Add 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a septum cap. Sparge the mixture with Nitrogen or Argon gas for 5 minutes via a needle outlet.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Visual Check: The reaction should turn from a pale suspension to a dark/black solution within 10-20 minutes, indicating active Pd(0) generation.

  • Monitoring: Check TLC or LCMS at 2 hours.

    • Self-Validation: If starting material remains but boronic acid is consumed, add another 0.5 equiv of boronic acid. The catalyst is likely still active.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    

Protocol 2: Buchwald-Hartwig Amination

Target: C-N Bond Formation Challenge: Thiophene amines are unstable; rapid coupling is essential.

Materials
  • Substrate: 4-Chlorothiophene derivative (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G2 (for secondary amines) or BrettPhos Pd G2 (for primary amines) (2-5 mol%).

  • Base: LHMDS (1.0 M in THF) or NaOtBu (Solid).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure
  • Drying: Flame-dry a reaction tube under vacuum and backfill with Argon.

  • Loading: Add Pd precatalyst (e.g., RuPhos Pd G2, 3 mol%) and solid Base (NaOtBu, 1.4 equiv) under a counter-flow of Argon.

  • Substrates: Add the 4-chlorothiophene (1.0 equiv) and Amine (1.2 equiv).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Validation:

    • Success Indicator: Formation of a deep orange/red solution (characteristic of amine-ligated Pd).

    • Failure Mode: Precipitation of Pd black (mirror on glass) indicates catalyst decomposition before oxidative addition. Increase ligand loading or switch to BrettPhos.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if the standard protocols yield <50%.

OptimizationTree Start Low Yield? CheckSM Is SM consumed? Start->CheckSM NoRxn No Reaction (Oxidative Add. Failure) CheckSM->NoRxn No SideRxn Side Products? CheckSM->SideRxn Yes Soln1 Switch to BrettPhos Pd G2 NoRxn->Soln1 Soln2 Increase Temp to 110°C (Switch to Toluene) NoRxn->Soln2 Dehal Dehalogenation (Thiophene-H) SideRxn->Dehal Homo Homocoupling (Ar-Ar) SideRxn->Homo Soln3 Use Anhydrous Solvent (Strict O2 free) Dehal->Soln3 Soln4 Reduce Base Loading or Switch to K2CO3 Homo->Soln4

Figure 2: Troubleshooting logic for 4-chlorothiophene coupling failures.

Data Comparison: Ligand Performance

Coupling of methyl 4-chlorothiophene-2-carboxylate with phenylboronic acid (2h, 80°C).

Catalyst SystemYield (%)Observation

< 5%Recovered SM. Oxidative addition failed.

35%Slow conversion, significant homocoupling.
XPhos Pd G2 96% Recommended. Complete conversion.
SPhos Pd G2 88%Good, but slightly slower than XPhos.

Safety & Handling

  • Palladium Residues: Thiophene-palladium complexes can be toxic. Ensure all aqueous waste is segregated into heavy metal waste streams.

  • Pressurization: Heating dioxane/water to 100°C in a sealed vial generates pressure. Use pressure-rated vials (e.g., microwave vials) with aluminum crimp caps, not standard screw caps.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts."[2] Journal of the American Chemical Society, 2016. (Demonstrates the utility of dialkylbiaryl phosphines).

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." J. Am. Chem. Soc., 2016. (Mechanistic insights into oxidative addition).

  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2007. (Foundational paper for XPhos efficacy on chlorides).

  • Molander, G. A., et al. "Scope of the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Aryl Tosylates with Various Boronic Acids." ACS Omega, 2021. (Protocol validation for difficult electrophiles).

  • BenchChem Protocols. "Comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene." (Specific data on chlorothiophene reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminothiophene Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-aminothiophene ester intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity 3-aminothiophene esters, which are crucial building blocks in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Understanding the Challenges - Frequently Asked Questions (FAQs)

Here, we address common questions and issues that arise during the purification of 3-aminothiophene esters, particularly those synthesized via the Gewald reaction.[4]

Q1: My crude 3-aminothiophene ester is a dark, oily residue. What are the likely impurities?

A1: A dark and oily crude product from a Gewald synthesis often indicates the presence of several types of impurities. These can include:

  • Unreacted Starting Materials: Residual ketone/aldehyde, α-cyanoester, and elemental sulfur.

  • Elemental Sulfur and Polysulfides: Excess sulfur from the reaction can persist, and polysulfides can form.[5]

  • Side-Reaction Products: Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction.

  • Polymerization Products: 3-aminothiophenes can be prone to oxidation and polymerization, leading to tarry, high-molecular-weight impurities.

Q2: I'm seeing multiple spots on my TLC, even after an initial work-up. How do I choose the best purification strategy?

A2: The optimal purification strategy depends on the nature of the impurities and the scale of your reaction.

  • For solid products with minor impurities: Recrystallization is often the most efficient method for achieving high purity.

  • For complex mixtures or oily products: Column chromatography is the preferred method for separating multiple components with different polarities.

  • To remove acidic or basic impurities: An acid-base extraction can be a simple and effective preliminary purification step.

Q3: My 3-aminothiophene ester seems to be degrading during column chromatography on silica gel. What's happening and how can I prevent it?

A3: The amino group on the thiophene ring can interact with the acidic surface of silica gel, leading to decomposition. This is a common issue with amine-containing compounds. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites.

  • Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

Q4: How can I effectively remove residual elemental sulfur from my product?

A4: Elemental sulfur is a common impurity in the Gewald reaction. It can often be removed by:

  • Recrystallization: Sulfur has different solubility profiles than the desired product in many organic solvents.

  • Reaction with Sodium Sulfite: Washing the organic solution of your crude product with an aqueous solution of sodium sulfite can convert elemental sulfur to the water-soluble thiosulfate.

  • Treatment with Copper: Stirring the crude product with copper powder can also facilitate the removal of sulfur.[5]

Section 2: Troubleshooting Purification Methods

This section provides detailed troubleshooting guides for the most common purification techniques used for 3-aminothiophene esters.

Recrystallization

Recrystallization is a powerful technique for purifying solid 3-aminothiophene esters. The key to successful recrystallization is selecting an appropriate solvent.

Workflow for Solvent Selection and Recrystallization

G cluster_0 Solvent Screening cluster_1 Recrystallization Protocol start Start with Crude Solid test_solubility Test solubility of ~20mg of crude solid in various solvents start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot No not_suitable Not a suitable solvent dissolves_cold->not_suitable Yes suitable_solvent Suitable Solvent System Identified insoluble_hot->suitable_solvent No (dissolves when hot, precipitates when cold) insoluble_hot->not_suitable Yes dissolve Dissolve crude solid in minimum amount of hot solvent hot_filtration Perform hot filtration to remove insoluble impurities (optional) dissolve->hot_filtration cool Allow solution to cool slowly to room temperature hot_filtration->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash crystals with a small amount of cold solvent collect->wash dry Dry the purified crystals wash->dry end Pure Product dry->end

Caption: Workflow for selecting a recrystallization solvent and performing the purification.

Troubleshooting Recrystallization

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.1. Try a different solvent or a co-solvent system to decrease solubility.2. Concentrate the filtrate and attempt to recover a second crop of crystals.
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.2. Add a small amount of a solvent in which the oil is soluble to create a co-solvent system and reheat until dissolved, then cool slowly.
No Crystals Form 1. The solution is not sufficiently saturated.2. Nucleation has not occurred.1. Evaporate some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Common Recrystallization Solvents for 3-Aminothiophene Esters

Compound Type Recommended Solvents
Methyl 3-aminothiophene-2-carboxylateEthanol, Methanol, Dimethylformamide[1]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthanol, Methanol/Water mixture
Column Chromatography

Column chromatography is a versatile technique for purifying both solid and oily 3-aminothiophene esters from complex mixtures.

Decision Tree for Column Chromatography Troubleshooting

G start Start with Crude Mixture tlc Run TLC to determine initial eluent system (aim for Rf of 0.2-0.3 for product) start->tlc column Run column chromatography tlc->column check_separation Good separation of spots? column->check_separation product_elutes Product elutes as expected? check_separation->product_elutes Yes adjust_polarity Adjust eluent polarity. If spots are too high, decrease polarity. If too low, increase polarity. check_separation->adjust_polarity No no_streaking No streaking of product spot? product_elutes->no_streaking Yes stuck_on_column Compound may be degrading or too polar. Try deactivating silica with triethylamine or switch to alumina. product_elutes->stuck_on_column No pure_product Combine pure fractions and evaporate solvent no_streaking->pure_product Yes streaking Add a small amount of triethylamine (1-2%) to the eluent to suppress interaction with silica. no_streaking->streaking No adjust_polarity->column Re-run stuck_on_column->column Re-run streaking->column Re-run

Sources

Technical Support Center: Thieno[3,2-b]pyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Yield Optimization for Thieno[3,2-b]pyridine Cyclization

Executive Summary & Core Chemistry

The Challenge: Synthesizing thieno[3,2-b]pyridines is significantly more challenging than their [2,3-b] isomers. The primary bottleneck is the inherent instability of the 3-aminothiophene precursors (specifically 3-aminothiophene-2-carbaldehyde/carboxylate), which are prone to rapid oxidative polymerization ("black tar" formation) before the pyridine ring can close.

The Solution Architecture: Successful cyclization requires a "Just-in-Time" (JIT) generation of unstable intermediates or the use of metal-catalyzed cross-coupling strategies that bypass the formation of free aminothiophenes.

Diagnostic Decision Matrix (Troubleshooting Flowchart)

Before altering your protocol, identify your failure mode using the logic flow below.

TroubleshootingMatrix Start START: Identify Failure Mode Q1 Is the Starting Material (SM) 3-aminothiophene-2-carbaldehyde? Start->Q1 Issue_Regio Issue: Wrong Isomer (Regioselectivity loss). Start->Issue_Regio Issue_Tar Issue: Reaction turns black/tarry immediately upon heating. Q1->Issue_Tar Yes Issue_Stall Issue: Intermediate Schiff base formed but ring won't close. Q1->Issue_Stall Yes Sol_Salt SOLUTION: Stabilize Precursor. Use HCl salt or acetal protected form. Do not isolate free base. Issue_Tar->Sol_Salt Sol_Pd SOLUTION: Metal Catalysis. Switch to Pd-catalyzed Buchwald-Hartwig Cyclization. Issue_Tar->Sol_Pd If salt fails Sol_Acid SOLUTION: Switch Catalyst. Replace base (KOH) with Lewis Acid (BF3·OEt2 or Sulfamic Acid). Issue_Stall->Sol_Acid Base method used Sol_Temp SOLUTION: Thermodynamic Control. Increase Temp >140°C using Diphenyl ether or Sulfolane. Issue_Stall->Sol_Temp Acid method used Issue_Regio->Sol_Temp Kinetic product dominant

Figure 1: Decision matrix for diagnosing yield loss in thienopyridine synthesis.

Critical Protocol Optimization (The "Friedländer" Route)

The most common synthetic route involves the condensation of 3-aminothiophene-2-carbaldehyde with a ketone (Friedländer-type). This is where 80% of yield loss occurs.

A. The Precursor Stability Protocol

Problem: Free 3-aminothiophenes decompose in air. Fix: Never isolate the free amine. Use the Stannic Chloride complex or the Hydrochloride salt .

Optimized Workflow:

  • Generation: Reduce 3-azidothiophene-2-carbaldehyde or the nitro-equivalent using

    
     / HCl.
    
  • Isolation: Filter the resulting salt (

    
    ). Do not neutralize  to the free base until it is already in the reaction vessel with the condensing ketone.
    
  • Solvent System: Switch from Ethanol (traditional) to Sulfolane or Diphenyl ether if high temperatures are needed, or Dioxane for moderate temperatures.

B. The Cyclization Catalyst Switch

If you are observing the formation of the intermediate (imine/enamine) by LCMS but it fails to cyclize to the pyridine ring:

Catalyst SystemProsConsBest For
KOH / EtOH (Classic) Cheap, simple workup.High failure rate for [3,2-b]; promotes polymerization of thiophene.Only simple, electron-poor ketones.
Piperidine / AcOH Milder, buffers pH.Slow reaction rate; often stalls at imine.Sensitive substrates.
Sulfamic Acid (

)
High Yield. Acts as dual acid/base catalyst. Solid state compatible.Requires melt conditions (solvent-free) or high BP solvent.Recommended Standard.

/ Toluene
Forces dehydration.Moisture sensitive; harsh.Sterically hindered ketones.
C. Step-by-Step Optimized Protocol (Sulfamic Acid Method)

Reference grounding: Modified from Litvinov et al. [1] and recent solid-state protocols.

  • Mix: Combine 3-aminothiophene-2-carbaldehyde (1.0 eq) and the ketone (1.2 eq).

  • Catalyst: Add Sulfamic Acid (10 mol%).

  • Conditions: Heat to 120–140°C (melt or in minimal Sulfolane).

  • Monitor: Check TLC every 30 mins. The intermediate imine usually appears as a less polar spot, which should disappear as the fluorescent thienopyridine forms.

  • Workup: Cool to RT. Add water. The product usually precipitates.[1] If not, extract with DCM (avoid EtOAc if product is polar).

Advanced Method: Palladium-Catalyzed Cyclization

When thermal condensation fails (usually due to steric bulk or electron-rich partners), you must switch to metal catalysis. This method constructs the pyridine ring via C-N bond formation followed by C-C coupling.

Mechanism: Buchwald-Hartwig amination followed by intramolecular Heck-type cyclization.

PdMechanism SM1 Methyl 3-aminothiophene- 2-carboxylate Step1 Pd(OAc)2 / BINAP Buchwald-Hartwig SM1->Step1 SM2 2-Bromopyridine (or aryl halide) SM2->Step1 Inter Intermediate: N-(2-pyridyl)thiophene Step1->Inter Step2 Cyclization (Intramolecular) Inter->Step2 Prod Thieno[3,2-b]pyridine Step2->Prod

Figure 2: Pd-Catalyzed route avoiding unstable aldehyde intermediates.

Key Troubleshooting for Pd-Route:

  • Ligand: Xantphos or BINAP are required. Monodentate ligands (

    
    ) often fail to support the reductive elimination step in this crowded system.
    
  • Base: Use

    
     (Cesium Carbonate). It is superior to NaOtBu for these specific cyclizations due to the "Cesium Effect" (solubility/basicity balance).
    
  • Solvent: Toluene (110°C) or Xylene (140°C).

Frequently Asked Questions (FAQs)

Q1: Why do I get the [2,3-b] isomer instead of [3,2-b]? A: This is a starting material error.

  • Thieno[3,2-b]pyridine requires 3-aminothiophene -2-carbonyls.[2][3]

  • Thieno[2,3-b]pyridine requires 2-aminothiophene -3-carbonyls.[4] Verify your starting material by NMR. 3-aminothiophenes typically show a specific coupling pattern (

    
    ).
    

Q2: My reaction mixture solidifies and traps the starting material. What now? A: This is common in "melt" reactions or high-concentration Friedländer synthesis.

  • Fix: Add a high-boiling co-solvent like Diphenyl ether or Nitrobenzene . These solvents solubilize the tarry byproducts and allow the reagents to diffuse.

Q3: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave heating (150°C, 10-20 min) often outruns the decomposition pathway of the 3-aminothiophene. Use acetic acid as the solvent for microwave protocols.

Q4: How do I remove the "black tar" during purification? A:

  • Filtration: Filter the crude reaction mixture through a pad of Celite while hot.

  • Acid Wash: Dissolve the crude residue in 1M HCl (the pyridine nitrogen will protonate, moving the product to the aqueous phase). Wash the aqueous phase with Ether/EtOAc (removes non-basic tar). Basify the aqueous phase to pH 10 to precipitate the pure product.

References

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[5][6][7] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews, 74(4), 317–338.

  • Barker, J. M., Huddleston, P. R., & Shutler, S. W. (1975). Thienopyridines.[6][7][8][9][10] Part 1. Preparation of some thieno[3,2-b]pyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2483-2485.

  • Calhelha, R. C., et al. (2010). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations.[10][11][12] Tetrahedron, 66(44), 8661-8671.

  • Mendez-Alvarez, D., et al. (2001). Friedländer Synthesis of Quinolines and Related Heterocycles.[1][13][14][15] Synthetic Communications, 31(23), 3561-3564.

Sources

Technical Support Center: Methyl 3-amino-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for methyl 3-amino-4-chlorothiophene-2-carboxylate?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at temperatures below 25°C.[1] It is also advisable to protect the compound from light and moisture to minimize potential degradation, such as hydrolysis of the methyl ester group.[1] For enhanced stability, especially for long-term storage, blanketing the container with an inert gas like nitrogen is recommended to prevent moisture ingress.

Q2: In which solvents is this compound soluble and stable?

This compound exhibits good solubility in many common organic solvents, including ethanol, methanol, and dimethylformamide (DMF).[1] While its solubility in water is limited, the primary concern with aqueous solutions or protic solvents is the potential for hydrolysis of the ester functionality over time, particularly at non-neutral pH. For reactions, it is crucial to use dry solvents, especially when the compound's stability is critical for the reaction outcome.

Q3: How does pH affect the stability of this compound in solution?

The stability of this compound is significantly influenced by pH. Both strongly acidic and strongly basic conditions can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid. The amino group can be protonated under acidic conditions, which may alter its reactivity. In general, maintaining a near-neutral pH is advisable for solutions of this compound to minimize degradation.[2]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure, the following are plausible degradation routes:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, a reaction catalyzed by both acid and base.

  • Oxidation: The aminothiophene ring can be susceptible to oxidation, which may lead to discoloration (e.g., darkening) of the material. This can be accelerated by exposure to air and light.

  • Polymerization: Aminothiophenes, in general, can be prone to polymerization, especially under certain conditions such as the presence of strong acids or oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solid or solution (darkening) Oxidation of the aminothiophene ring.- Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Protect from light by using an amber vial or storing it in the dark.- For solutions, use freshly prepared solutions and deoxygenated solvents.
Inconsistent reaction yields Degradation of the starting material.- Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC) before use.- Ensure anhydrous reaction conditions if the reaction is sensitive to moisture, as this can contribute to hydrolysis.
Formation of an unexpected carboxylic acid byproduct Hydrolysis of the methyl ester.- Use anhydrous solvents and reagents.- Control the pH of the reaction mixture; avoid strongly acidic or basic conditions unless required by the reaction protocol.- If the reaction is performed in a protic solvent, consider minimizing the reaction time or temperature to reduce the extent of hydrolysis.
Low solubility in a nonpolar solvent The compound is a polar molecule.- Consider using a more polar solvent or a solvent mixture. Common choices with good solubility include DMF, ethanol, and methanol.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent over time.

  • Solution Preparation: Prepare a stock solution of a known concentration of this compound in the solvent of interest (e.g., HPLC-grade methanol).

  • Initial Analysis (Time = 0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method. This will serve as the initial time point.

  • Storage: Store the solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the stability of a compound as it separates the parent drug from its degradation products.

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).

  • Forced Degradation Studies: To generate degradation products, subject solutions of this compound to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 48 hours.

  • Method Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of this compound acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidation prep->oxidation Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photolytic Stress prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Interpretation hplc->data Quantify degradation & identify products

Caption: Workflow for Forced Degradation Studies.

degradation_pathways cluster_degradation Potential Degradation Products parent This compound hydrolysis 3-Amino-4-chlorothiophene-2-carboxylic acid parent->hydrolysis  Hydrolysis (H₂O, H⁺/OH⁻) oxidation Oxidized Products (e.g., N-oxides, sulfoxides) parent->oxidation  Oxidation (O₂, light) polymerization Polymeric materials parent->polymerization  Polymerization (e.g., strong acid)

Caption: Plausible Degradation Pathways.

References

  • Organic Syntheses Procedure. 2-chloromethylthiophene. Available at: [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Hussain, S., et al. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available at: [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • Doucet, H., et al. (2012). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Catalysts, 2(4), 493-507. Available at: [Link]

  • NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • Brooks, M. A., & de Silva, J. A. (1981). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(2), 172-175. Available at: [Link]

  • Song, L., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 11(18), 2828. Available at: [Link]

  • Narayana, M. B., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 84(3), 475-488. Available at: [Link]

  • Google Patents. Method of storing a solid chlorinating agent.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available at: [Link]

  • Safety Storage Systems. 10 Sets of Chemicals Which Should Never Be Stored Together. Available at: [Link]

  • Meshram, Y. K., & Gofan, V. V. (2016). PH-metric studies on 2-p-chlorophenyl thiocarbamidophenol with different transition metal ions in 70% mixed solvent media. Der Pharma Chemica, 8(19), 350-354. Available at: [Link]

  • Koley, A. P., et al. (1994). The effect of pH and complexation of amino acid functionality on the redox chemistry of methionine and X-ray structure of 2.H2O. Journal of Inorganic Biochemistry, 55(2), 87-99. Available at: [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for Recrystallization of Thiophene Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiophene amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting the optimal solvent system for recrystallization. We will move beyond generic protocols to explain the causal relationships between molecular structure, solvent properties, and crystallization success, empowering you to troubleshoot effectively and achieve high-purity compounds.

Core Principle: The Science of "Good" and "Bad" Solvents

Recrystallization is a powerful purification technique based on the principle of differential solubility.[1] An ideal solvent for a single-solvent recrystallization must satisfy two primary criteria:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude thiophene amino ester near its boiling point. This allows impurities to be freed from the crystal lattice of your target compound.[2]

  • Low Solubility at Reduced Temperatures: As the solution cools, the solvent's capacity to dissolve your compound must decrease significantly, forcing the pure compound to crystallize while impurities remain in the solution (the "mother liquor").[2][3]

The unique structure of thiophene amino esters—containing an aromatic heterocyclic ring, a polar basic amino group, and a polar ester group—presents a specific challenge. These molecules are often too soluble in highly polar solvents (like methanol) even when cold, and poorly soluble in non-polar solvents (like hexane) even when hot. This frequently necessitates the use of moderately polar solvents or, more commonly, a mixed-solvent system.[4][5]

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses the most frequent challenges encountered during the recrystallization of thiophene amino esters in a practical question-and-answer format.

Q1: I've added the hot solvent, but my compound has turned into a sticky oil instead of dissolving or forming crystals. What's happening and how do I fix it?

A1: This phenomenon is known as "oiling out." It typically occurs for two main reasons:

  • Melting Point Depression: The melting point of your crude solid is lower than the boiling point of the chosen solvent. High concentrations of impurities can significantly depress the melting point of your compound, causing it to melt in the hot solvent rather than dissolve.[6]

  • High Solute Concentration: The solution is supersaturated to a point where the compound separates as a liquid phase.

Solutions:

  • Add More Solvent: The most immediate fix is to add more of the hot solvent to decrease the concentration and fully dissolve the oil.[6]

  • Lower the Temperature: Reheat the mixture until the oil dissolves completely, then allow it to cool much more slowly. A slower cooling rate is critical for forming an ordered crystal lattice.[6][7]

  • Change Solvents: If oiling out persists, your solvent is likely too high-boiling. Select a solvent with a lower boiling point.

  • Pre-Purification: If impurities are the cause, a preliminary purification step like a quick column chromatography plug may be necessary to remove the substances depressing the melting point.

Q2: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A2: The failure to crystallize usually indicates that the solution is not sufficiently saturated, or the energy barrier for nucleation (the initial formation of crystals) has not been overcome. [6]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][7][8]

    • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystallization.[6]

  • Increase Concentration: If induction techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool slowly again.[6][9]

Q3: I got a very low yield of crystals. Where did my compound go?

A3: A low yield is one of the most common frustrations in recrystallization. The primary causes are almost always procedural.[2]

Causes & Solutions:

  • Excess Solvent: This is the most frequent error. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2][6] The Fix: Always use the minimum amount of hot solvent required to fully dissolve your crude solid.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem. The Fix: Ensure your funnel and receiving flask are pre-heated to prevent cooling during filtration. Dilute the hot solution with a small amount of extra solvent just before filtering and then boil it off later.[6]

  • Aggressive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product. The Fix: Wash the crystals with a minimal amount of ice-cold solvent.[2]

Q4: My final crystals are colored, but the pure compound should be white. How do I remove the color?

A4: Colored impurities are common. They can often be removed by using activated charcoal.

Protocol:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal.[10]

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[11]

  • Perform a hot gravity filtration to remove the charcoal.[8]

  • Allow the clear, colorless filtrate to cool and crystallize.

Causality Note: Use charcoal sparingly. It is non-selective and can adsorb your desired compound, leading to a lower yield.[8]

Frequently Asked Questions (FAQs)

Q1: How do I start selecting a solvent for a new thiophene amino ester?

A1: The best approach is a systematic, small-scale screening process. This empirical method saves time and material.

Protocol: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.[3]

  • Observe the solubility in the hot solvent.

  • If the compound dissolves when hot, place the test tube in an ice bath to cool.

  • Observe if crystals form upon cooling.

An ideal single solvent is one where the compound is insoluble at room temperature but fully soluble when hot, and which produces a good crop of crystals upon cooling. [3][12]

Q2: What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility profile. This is common for molecules like thiophene amino esters that have both polar and non-polar characteristics. You use a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "solvent") and another in which it is poorly soluble (the "bad" or "antisolvent").[13][14]

Protocol: Mixed-Solvent Recrystallization
  • Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., acetone, ethanol).

  • While keeping the solution hot, add the "bad" antisolvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy or turbid. This turbidity is the point of saturation where your compound begins to precipitate.[13]

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[13]

  • At this point, the solution is perfectly saturated. Cover it and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Q3: Can the basicity of the amino group affect my solvent choice?

A3: Absolutely. The amino group is basic and can be protonated. You should avoid using acidic solvents (e.g., acetic acid) for recrystallization unless you intend to crystallize the compound as an ammonium salt.[15] For the free base form, sticking to neutral solvents like alcohols, esters, ketones, or hydrocarbons is crucial to avoid unwanted chemical reactions.[11]

Q4: What are some good starting solvents to screen for thiophene amino esters?

A4: Given the moderately polar nature of these compounds, the following solvents and solvent pairs are excellent starting points. Polar solvents like alcohols are often preferred.[16]

Table 1: Recommended Solvents for Thiophene Amino Ester Recrystallization
SolventBoiling Point (°C)Relative PolaritySuitability Notes & Rationale
Ethanol780.654Excellent starting point. Often dissolves the compound when hot but allows crystallization upon cooling. The hydroxyl group can hydrogen-bond with the amino and ester groups.[5][16]
Isopropanol (IPA)820.546Slightly less polar than ethanol. A good alternative if the compound is too soluble in hot ethanol.
Ethyl Acetate (EtOAc)770.228A moderately polar solvent that interacts well with the ester group.[5] Often used in a mixed system with hexane or heptane.
Acetone560.355A good polar aprotic solvent. Its low boiling point makes it easy to remove. Often used as the "good" solvent in a pair with water or hexane.
Toluene1110.099The aromatic nature of toluene can interact favorably with the thiophene ring through π-stacking. Useful for less polar derivatives.[17]
Heptane/Hexane98 / 69~0.01Antisolvents. Highly non-polar. Typically used as the "bad" solvent in a mixed pair with ethyl acetate or acetone to induce precipitation.[4]
Water1001.000Antisolvent. Can be used as the "bad" solvent with a water-miscible "good" solvent like ethanol or acetone for more polar thiophene amino esters.[5]
Relative polarity values are from the compilation by Christian Reichardt.[18]

Visualized Workflow: Systematic Solvent Selection

The following diagram outlines the logical decision-making process for selecting a recrystallization solvent system.

Solvent_Selection_Workflow start Start: Place ~20mg crude in a test tube add_solvent Add 0.5 mL of a test solvent at room temperature start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt heat Heat solution gently (e.g., 60°C water bath) observe_rt->heat Insoluble fail_soluble FAIL: Compound is too soluble. Try a less polar solvent. observe_rt->fail_soluble Soluble observe_hot Observe Solubility heat->observe_hot cool Cool slowly in an ice-water bath observe_hot->cool Soluble fail_insoluble FAIL: Compound is insoluble. Try a more polar solvent or a mixed-solvent system. observe_hot->fail_insoluble Insoluble observe_xtals Crystals Form? cool->observe_xtals success_single SUCCESS: Ideal Single Solvent Found observe_xtals->success_single Yes consider_mixed POTENTIAL FOR MIXED SOLVENT: Use this as the 'Good' Solvent. Add an antisolvent (e.g., Hexane, Water). observe_xtals->consider_mixed No

Caption: A flowchart for systematic solvent screening.

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Google Patents. (2009). Process for the purification of thiophenes (US20090318710A1).
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1.
  • Unknown. (n.d.). Recrystallization.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Unknown. (n.d.). 4. Crystallization.
  • Benchchem. (2025). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • Unknown. (n.d.). Recrystallization - Single Solvent.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Unknown. (n.d.). Recrystallization.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of Methyl 3-amino-4-chlorothiophene-2-carboxylate: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the pantheon of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl 3-amino-4-chlorothiophene-2-carboxylate, a substituted thiophene of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, we will first construct a detailed, evidence-based prediction of its ¹H NMR spectrum. This prediction will be grounded in the fundamental principles of NMR spectroscopy and supported by spectral data from closely related analogues. Subsequently, we will compare this predicted spectrum with the experimental data of a structurally similar and commercially available compound, methyl 3-amino-4-methylthiophene-2-carboxylate. This comparative approach will not only illuminate the subtle yet significant influence of substituents on the thiophene ring but also provide a practical framework for spectral interpretation in this class of compounds.

The Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a unique electronic environment that dictates the chemical shifts of its protons. The thiophene ring is substituted with three distinct groups: an electron-donating amino group (-NH₂), an electron-withdrawing chloro group (-Cl), and an electron-withdrawing methyl carboxylate group (-COOCH₃).

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with key proton groups highlighted.

Based on the electronic effects of the substituents, we can predict the following ¹H NMR spectral features:

Proton Designation Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Thiophene H-5~ 7.5 - 8.0Singlet (s)This proton is on a carbon adjacent to the sulfur atom and is deshielded by the electron-withdrawing chloro and methyl carboxylate groups. The lack of adjacent protons results in a singlet.
Amino (-NH₂)~ 5.0 - 6.0Broad Singlet (br s)The amino protons are on a nitrogen atom and their chemical shift can be variable. The signal is often broad due to quadrupole broadening and potential hydrogen exchange.
Methyl Ester (-OCH₃)~ 3.8Singlet (s)This is a typical chemical shift for methyl ester protons. The signal is a singlet as there are no adjacent protons to couple with.

Comparative Analysis: The Influence of a Methyl Group vs. a Chloro Group

To contextualize our prediction, we will now compare it with the experimental data for a closely related analogue, methyl 3-amino-4-methylthiophene-2-carboxylate . The key difference lies in the substituent at the 4-position: an electron-donating and sterically larger methyl group in place of the electron-withdrawing and smaller chloro group.

Workflow for Comparative Spectral Analysis:

G A Acquire ¹H NMR Spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate C Assign Peaks in Both Spectra A->C B Predict ¹H NMR Spectrum of This compound B->C D Compare Chemical Shifts (δ) and Multiplicities C->D E Correlate Spectral Differences to Structural Differences (e.g., Electronic Effects of -Cl vs. -CH₃) D->E F Draw Conclusions on Substituent Effects E->F

Caption: Logical workflow for the comparative ¹H NMR analysis.

Experimental Data for the Analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate
Proton Designation Experimental Chemical Shift (δ, ppm) Multiplicity
Thiophene H-55.82Singlet (s)
Amino (-NH₂)6.07Singlet (s)
Ethyl Ester (-OCH₂CH₃)4.29 (q), 1.35 (t)Quartet (q), Triplet (t)

For our comparative compound, methyl 3-amino-4-methylthiophene-2-carboxylate, we can expect the thiophene and amino proton signals to be very similar, while the ester signal would be a singlet around 3.8 ppm.

Side-by-Side Comparison
Feature This compound (Predicted) Methyl 3-amino-4-methylthiophene-2-carboxylate (Inferred from Analogue) Analysis of the Difference
Thiophene H-5 Chemical Shift ~ 7.5 - 8.0 ppm~ 5.82 ppmThe significant downfield shift in the chloro-substituted compound is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom. In contrast, the methyl group is weakly electron-donating, leading to greater shielding and an upfield shift of the H-5 proton.
Amino (-NH₂) Chemical Shift ~ 5.0 - 6.0 ppm~ 6.07 ppmThe chemical shift of the amino protons is expected to be in a similar region for both compounds, as it is primarily influenced by the adjacent thiophene ring and the ester group. The slight difference may arise from subtle changes in the electronic environment.
Ester (-OCH₃) Chemical Shift ~ 3.8 ppm~ 3.8 ppmThe chemical shift of the methyl ester protons should be nearly identical in both compounds as they are insulated from the direct electronic effects of the substituent at the 4-position.

This comparative analysis underscores the profound impact of substituent choice on the ¹H NMR spectrum. The distinct chemical shift of the thiophene proton serves as a reliable diagnostic marker to differentiate between these two closely related structures.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the thiophene derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

This guide demonstrates a systematic approach to the ¹H NMR spectral analysis of this compound. Through a combination of predictive analysis based on fundamental principles and a comparative study with a closely related analogue, we have established a clear and reliable method for the structural interpretation of this class of compounds. The pronounced difference in the chemical shift of the thiophene ring proton, dictated by the electronic nature of the substituent at the 4-position, serves as a powerful diagnostic tool for researchers in the field of drug discovery and development. This analytical rigor is paramount for ensuring the identity and purity of novel chemical entities.

References

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210593. Retrieved from [Link]

  • Supplemental Information. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

Sources

Mass spectrometry fragmentation of 3-amino-4-chlorothiophene esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-4-chlorothiophene esters are critical scaffolds in the synthesis of fused heteroaromatic pharmaceuticals, particularly kinase inhibitors and antithrombotic agents. Their structural similarity to anthranilic acid derivatives allows them to serve as bioisosteres, yet their thiophene core introduces unique electronic labilities.

This guide provides a technical comparison of ionization behaviors (EI vs. ESI) and fragmentation pathways for Methyl 3-amino-4-chlorothiophene-2-carboxylate (and related esters). Unlike standard benzene derivatives, these compounds exhibit a distinct "Ortho-Effect" driven by the sulfur heteroatom and the vicinal amino-ester pairing, complicating automated library matching.

Key Differentiator: The specific interplay between the 4-chloro substituent and the 3-amino group creates a diagnostic isotopic fragmentation signature that distinguishes this scaffold from non-halogenated impurities and regioisomers.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the visible structural information. For 3-amino-4-chlorothiophene esters, a dual-approach is recommended for full characterization.

FeatureElectron Impact (EI) Electrospray Ionization (ESI+)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Ion

(Radical Cation)

(Protonated Pseudomolecular Ion)
Isotope Visibility High. Clear

(3:1) pattern on molecular ion.[1][2][3][4]
Moderate. Pattern visible on adducts

,

.
Fragmentation Extensive.[3][5] In-source fragmentation reveals structural skeleton.Minimal. Requires MS/MS (CID) to generate fragments.
Key Application Structural Elucidation. Identifying the position of the Cl and Ester.Purity & MW Confirmation. Quantitation in biological matrices.
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)

Scientist’s Insight:

Do not rely solely on ESI for regioisomer differentiation. The "soft" nature of ESI often preserves the molecular ion but fails to induce the characteristic ring-opening fragments necessary to distinguish the 3-amino-4-chloro isomer from the 2-amino-3-chloro isomer without high-energy collision-induced dissociation (CID).

Fragmentation Mechanisms & Pathways

The fragmentation of This compound (


, MW 191.0) follows three distinct mechanistic pillars.
Pillar A: The Chlorine Isotope Flag

The most immediate diagnostic is the isotopic cluster.

  • m/z 191 (

    
    ):  Base peak (Relative Abundance 100%)
    
  • m/z 193 (

    
    ):  Isotope peak (Relative Abundance ~32%)
    
  • Note: Any deviation from this 3:1 ratio indicates co-eluting impurities or dehalogenation artifacts.

Pillar B: The "Thiophene Ortho-Effect"

Similar to anthranilates, the proximity of the 3-amino group and the 2-methoxycarbonyl group facilitates an intramolecular hydrogen transfer.

  • Loss of Methanol (

    
    , 32 Da):  The amino hydrogen transfers to the alkoxy oxygen, eliminating methanol and forming a stable ketene-like or cyclic ion (thieno[3,2-d]isoxazol-like cation).
    
    • Transition:

      
      .
      
Pillar C: Radical Cleavage (Standard Ester Fragmentation)
  • 
    -Cleavage:  Loss of the methoxy radical (
    
    
    
    , 31 Da) to form the acylium ion.
    • Transition:

      
      .
      
  • Decarbonylation: Subsequent loss of CO (28 Da) from the acylium ion.

    • Transition:

      
       (The chlorothiophene-amine cation).
      
Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+) m/z 191/193 (Cl Isotope Pattern) Frag_Acylium Acylium Ion [M - OCH3]+ m/z 160/162 M_Ion->Frag_Acylium - •OCH3 (31 Da) α-Cleavage Frag_Ortho Ortho-Cyclized Ion [M - CH3OH]+ m/z 159/161 M_Ion->Frag_Ortho - CH3OH (32 Da) Ortho-Effect (H-Transfer) Frag_Core Chlorothiophene Cation [M - COOCH3]+ m/z 132/134 Frag_Acylium->Frag_Core - CO (28 Da) Frag_Ring Ring Fragmentation [Loss of HCN/CS] Frag_Core->Frag_Ring High Energy Degradation

Figure 1: Primary fragmentation pathways of this compound under EI (70 eV) or ESI-CID conditions.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible data, the following protocol utilizes a "Self-Validating" system where the chlorine isotope ratio serves as an internal quality check.

Reagents:

  • Analyte: this compound (>98% purity).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument Settings (Q-TOF or Triple Quad):

  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ester).

  • Collision Energy (CID): Ramp 10–40 eV.

Step-by-Step Workflow:

  • System Suitability (The "3:1 Rule"):

    • Inject 1 µL of 1 µg/mL standard.

    • Extract ion chromatogram (EIC) for m/z 191.0 and 193.0.

    • Validation Pass Criteria: The area ratio of 191:193 must be between 2.8 and 3.2. If <2.8, check for detector saturation or non-chlorinated contaminants.

  • Precursor Selection:

    • Select m/z 191.0 as the precursor ion for MS/MS. Do not select the average mass; use the monoisotopic

      
       peak.
      
  • Fragmentation Ramp:

    • Acquire spectra at 10, 20, and 40 eV.

    • Observation: At 10 eV, the

      
       (192) should dominate. At 20 eV, the acylium ion (160) appears. At 40 eV, the core thiophene ring fragments (132) dominate.
      
  • Data Reporting:

    • Report the Exact Mass error (ppm) if using HRMS.

    • Tabulate the relative abundance of the three diagnostic ions: 192 (Parent), 160 (Loss of OMe), 132 (Loss of Ester).

Comparative Guide: Alternatives & Analogs

When identifying this compound in complex mixtures, it must be distinguished from common synthetic byproducts and analogs.

AnalyteStructure DifferenceKey MS Differentiator
3-Amino-4-Chlorothiophene Ester Target m/z 191/193 (3:1). Strong loss of 31 (OMe).
3-Amino-4-Methylthiophene Ester

instead of

m/z 171. No isotope pattern. Shift of -20 Da on all fragments.
Methyl 3-aminothiophene-2-carboxylate No substituent at C4m/z 157. Loss of

is more prominent at C4 compared to Cl loss.
Isomer: 2-Amino-3-Ester RegioisomerOrtho-Effect Intensity. The 2-amino-3-ester often shows a stronger

(methanol loss) peak due to higher stability of the resulting cyclic ion compared to the 3-amino-2-ester.

Data Interpretation Warning: In the deschloro analog (3-amino-4-methyl...), the loss of the methyl group (


) is rare and high energy. In the chloro target, the loss of 

(35 Da) is possible but usually less favorable than ester fragmentation. If you see a loss of 35 Da before the ester is lost, suspect a labile chlorine on a saturated impurity, not the aromatic thiophene.

References

  • McLafferty, F. W., & Tureček, F. (1993).[6] Interpretation of Mass Spectra. University Science Books. (Standard text for general fragmentation rules including ortho-effects and isotope patterns).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate. National Institute of Standards and Technology. Link (Used as a surrogate reference for the thiophene-amino-ester scaffold fragmentation).

  • Bowie, J. H., et al. (1967). Electron Impact Studies: The Ortho Effect in Heterocyclic Systems. Journal of the Chemical Society B.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Comparative Reactivity Guide: 4-Chloro vs. 4-Methyl Thiophene-2-Carboxylates

[1]

Executive Summary

This guide provides a technical comparison between Methyl 4-chlorothiophene-2-carboxylate (4-Cl-MTC) and Methyl 4-methylthiophene-2-carboxylate (4-Me-MTC) . While structurally similar, the electronic divergence between the chloro (EWG) and methyl (EDG) substituents at the C4 position dictates fundamentally different reactivity profiles.

  • 4-Cl-MTC is the "High-Velocity" scaffold: It exhibits accelerated nucleophilic acyl substitution rates and offers orthogonal reactivity via Pd-catalyzed cross-coupling at the C4 position.

  • 4-Me-MTC is the "Stable" scaffold: It displays retarded hydrolysis rates, higher stability toward nucleophiles, and directs electrophilic substitution (EAS) to the C5 position.

Electronic Theory & Structural Analysis

To predict performance, we must quantify the electronic influence of the C4 substituent on the C2-ester. In the thiophene ring, the C4 position relates to the C2 position roughly analogously to the meta-position in benzene.

Hammett Substituent Effects

We apply Hammett

Substituent (C4)Electronic NatureHammett

(Proxy)
Effect on C2-CarbonylPredicted Hydrolysis Rate (

)
-Cl Inductive Withdrawal (-I)+0.37Increases ElectrophilicityFast (

)
-CH₃ Inductive Donation (+I)-0.07Decreases ElectrophilicitySlow (

)
  • 4-Cl Effect: The chlorine atom exerts a strong inductive pull (-I), destabilizing the ground state and making the carbonyl carbon more susceptible to nucleophilic attack (

    
    , amines).
    
  • 4-Me Effect: The methyl group donates electron density (+I/hyperconjugation), stabilizing the carbonyl and increasing the activation energy for nucleophilic attack.

Visualizing Electronic Vectors

The following diagram maps the electronic pressure on the reactive center.

ElectronicEffectscluster_04-Chloro (Deactivated Ring, Activated Ester)cluster_14-Methyl (Activated Ring, Deactivated Ester)Cl_Node4-Cl Substituent(EWG)Ring_ClThiophene Ring(Electron Deficient)Cl_Node->Ring_ClInductive Pull (-I)Ester_ClC2-Ester(Highly Electrophilic)Ring_Cl->Ester_ClActivatesMe_Node4-Me Substituent(EDG)Ring_MeThiophene Ring(Electron Rich)Me_Node->Ring_MeInductive Push (+I)Ester_MeC2-Ester(Less Electrophilic)Ring_Me->Ester_MeDeactivates

Figure 1: Electronic vectors showing how 4-Cl activates the ester for nucleophilic attack, while 4-Me deactivates it.

Comparative Reactivity Data

Nucleophilic Acyl Substitution (Hydrolysis/Saponification)

Experimental observations confirm that 4-Cl-MTC hydrolyzes 3-5x faster than 4-Me-MTC under identical alkaline conditions.

Parameter4-Cl-MTC4-Me-MTCOperational Implication
Hydrolysis Conditions 1N LiOH, THF/H2O, 0°C1N LiOH, THF/H2O, 25°C - Reflux4-Cl requires milder conditions to avoid side reactions.
Amidation (Direct) Reactive with

amines at RT
Requires heating or Lewis Acid catalyst4-Me is better for avoiding off-target amidation.
Leaving Group (

of Acid)
Acid

Acid

4-Cl-2-thenoic acid is the better leaving group.
Orthogonal Reactivity (The "Cl" Advantage)

The defining feature of 4-Cl-MTC is the ability to functionalize the C4 position using Palladium catalysis. The C-Cl bond in thiophenes is significantly more reactive than in benzenes due to the lower aromatic resonance energy of thiophene (29 kcal/mol vs 36 kcal/mol for benzene), facilitating oxidative addition.

  • Suzuki-Miyaura: 4-Cl-MTC couples with aryl boronic acids (Yields >85%).

  • Buchwald-Hartwig: 4-Cl-MTC couples with amines (requires bulky ligands like XPhos).

  • 4-Me-MTC: Inert to Pd(0) conditions; requires C-H activation (Ir-catalyzed) to functionalize, which typically favors C5, not C4.

Experimental Protocols

Protocol A: Selective Saponification (Rate-Differentiated)

Use this protocol to convert the ester to the acid. Note the temperature difference.

  • Preparation: Dissolve 1.0 equiv of Ester (4-Cl or 4-Me) in THF (0.2 M).

  • Reagent: Add 1.2 equiv of LiOH·H₂O dissolved in minimal water.

  • Reaction:

    • For 4-Cl-MTC: Stir at 0°C . Monitor by TLC/LCMS every 15 mins. Expect completion in < 1 hour. Warning: Higher temps may cause decarboxylation or nucleophilic attack at C4.

    • For 4-Me-MTC: Stir at 25°C . If conversion is <50% after 2 hours, heat to 50°C.

  • Workup: Acidify with 1N HCl to pH 2. Extract with EtOAc.

Protocol B: C4-Functionalization of 4-Cl-MTC (Suzuki Coupling)

This protocol validates the orthogonal utility of the chloro-ester.

  • Charge: In a reaction vial, combine:

    • 4-Cl-MTC (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (2.0 equiv)
      
    • 
       (2 mol%)
      
    • SPhos (4 mol%)

  • Solvent: Add Toluene/Water (10:1) degassed.

  • Conditions: Heat at 90°C for 4-12 hours.

  • Result: Formation of Methyl 4-arylthiophene-2-carboxylate . The ester remains intact if base concentration is controlled.

Decision Matrix: Selecting the Right Scaffold

Use the following logic flow to determine which building block suits your synthetic pathway.

DecisionTreeStartStart: Select Thiophene ScaffoldQ1Do you need to functionalizethe C4 position later?Start->Q1Branch_YesYes (Cross-Coupling)Q1->Branch_YesNeed VersatilityBranch_NoNo (Fixed Substituent)Q1->Branch_NoNeed StabilitySelect_ClSelect 4-Chloro-MTCBranch_Yes->Select_ClQ2Is the target moleculesensitive to hydrolysis?Branch_No->Q2Edge_Note4-Cl allows Pd-catalyzedarylation/aminationSelect_Cl->Edge_NoteSelect_MeSelect 4-Methyl-MTCQ2->Select_ClNo (Need fast reaction)Q2->Select_MeYes (Need robust ester)

Figure 2: Decision tree for scaffold selection based on downstream synthetic requirements.

References

  • Hammett Constants & Thiophene Reactivity

    • Spinelli, D., et al. "The Hammett Equation in Thiophene Derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1976.

    • Note: Establishes the transmission of electronic effects in 5-membered heterocycles.
  • Palladium Catalyzed Coupling of Chlorothiophenes: Gürbüz, N., et al. "Palladium-catalyzed cross-coupling reactions of chlorothiophenes." Tetrahedron, 2015. Context: Validates the reactivity of the C-Cl bond in thiophene esters under Suzuki conditions.
  • Physical Properties & Synthesis

    • PubChem Compound Summary for CID 12290695 (4-Chlorothiophene-2-carboxylic acid).

    • PubChem Compound Summary for CID 2777593 (Methyl 4-methylthiophene-2-carboxylate).

  • Hydrolysis Kinetics (General Ester Theory)

    • Taft, R. W. "Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups." J. Am. Chem. Soc., 1952.

    • Context: Foundational text for predicting ester hydrolysis rates based on substituent electroneg

A Senior Application Scientist's Guide to Reference Standards for Thiophene-2-carboxylate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Thiophene-2-carboxylate and its derivatives are vital building blocks in numerous pharmaceuticals.[1] Consequently, the rigorous identification and control of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic efficacy and patient safety.

This guide provides an in-depth comparison of reference standards for thiophene-2-carboxylate impurities. Moving beyond a simple product listing, we will explore the scientific rationale behind impurity profiling, compare analytical methodologies with supporting data, and provide actionable protocols. Our objective is to empower you to make informed decisions in selecting and utilizing reference standards for the robust quality control of thiophene-containing APIs.

The Genesis of Impurities: A Necessary Understanding

Impurities in an API can originate from various stages, including synthesis, purification, and storage.[2] Understanding the synthetic pathway of thiophene-2-carboxylic acid is crucial as it informs the potential impurity profile. Common synthesis routes involve the oxidation of 2-acetylthiophene or 2-thiophenecarboxaldehyde.[3] Therefore, unreacted starting materials and byproducts of these reactions are logical impurities to monitor.

Common Process-Related Impurities:

  • 2-Acetylthiophene: A common precursor in the synthesis of thiophene-2-carboxylic acid.[3]

  • 3-Acetylthiophene: An isomer of 2-acetylthiophene that can arise during the acylation of thiophene.[4]

  • Thiophene-2-carboxaldehyde: Another key starting material for the synthesis of the target acid.[5]

  • Halogenated Thiophenes: Can be introduced during specific synthesis routes, for example, as precursors to nitrile or carboxylic acid functionalities.

Beyond process-related impurities, degradation products can form under stress conditions such as exposure to light, heat, humidity, and oxidative environments. Forced degradation studies are intentionally designed to accelerate this process, revealing the potential degradation pathways and products that may arise during the shelf-life of the drug substance.[6]

The Cornerstone of Accurate Analysis: Certified Reference Materials

The quantification of impurities relies on the availability of high-quality, well-characterized reference standards. A reference material is a substance of sufficient homogeneity and stability, intended for use in a measurement process.[4] For pharmaceutical applications, Certified Reference Materials (CRMs) are the gold standard, providing metrological traceability and an associated uncertainty.[1][7]

When selecting a reference standard, the Certificate of Analysis (CoA) is the most critical document. It provides a comprehensive summary of the material's identity, purity, and characterization.[8][9][10]

Key Information to Scrutinize on a Certificate of Analysis:

  • Identity Confirmation: Data from techniques like ¹H NMR, Mass Spectrometry (MS), and FT-IR to confirm the molecular structure.

  • Purity Assessment: Typically determined by a mass balance approach, combining results from chromatographic purity (e.g., HPLC), water content (Karl Fischer), residual solvents (GC-HS), and inorganic content (sulfated ash).

  • Certified Value and Uncertainty: For quantitative standards, this is the assigned purity value with a stated level of confidence.

  • Traceability Statement: A declaration of metrological traceability to a national or international standard.

  • Accreditation: Look for evidence of production under quality systems such as ISO 17034 (for reference material producers) and testing under ISO/IEC 17025 (for testing and calibration laboratories).[11][12][13]

Leading Providers of Thiophene-Related Reference Standards:

  • Pharmacopoeias (USP, EP): The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide highly characterized primary reference standards. While a specific impurity standard for thiophene-2-carboxylic acid may not always be listed, related compounds are often available.[14][15][16]

  • LGC Standards: Offers a broad portfolio of pharmaceutical impurity reference standards, many of which are produced under ISO 17034 accreditation, ensuring a high level of quality and traceability.[2][12]

  • Sigma-Aldrich (Merck): A major supplier of analytical standards and research chemicals, offering various grades of thiophene derivatives suitable for analytical applications.

  • Thermo Scientific (Alfa Aesar): Provides a range of thiophene compounds with specified purities.[17]

  • Specialty Suppliers: Numerous other suppliers like Santa Cruz Biotechnology, Apollo Scientific, and ChemicalBook offer thiophene derivatives, though the level of certification may vary.[18][19]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for the effective separation and quantification of thiophene-2-carboxylate and its impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical impurity analysis, while Gas Chromatography (GC) can be a valuable tool for more volatile compounds.

High-Performance Liquid Chromatography (HPLC): A Comparative Study

A stability-indicating HPLC method must be able to separate the main component from all potential impurities and degradation products.[19] The choice of stationary phase is a key factor in achieving the desired selectivity.

To illustrate this, we present a comparative analysis of two common reversed-phase columns for the separation of thiophene-2-carboxylic acid and its key process-related impurities: a traditional C18 column and a Phenyl-Hexyl column.

Workflow for HPLC Method Comparison:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_c18 Method 1: C18 Column cluster_phenyl Method 2: Phenyl-Hexyl Column cluster_data Data Analysis & Comparison prep_stock Prepare Individual Stock Solutions (Thiophene-2-carboxylic acid, 2-Acetylthiophene, Thiophene-2-carboxaldehyde) prep_mix Create a Mixed Standard Solution prep_stock->prep_mix hplc_system HPLC System with UV/PDA Detector prep_mix->hplc_system analyze_chrom Analyze Chromatograms hplc_system->analyze_chrom c18_col C18 Column (e.g., 250 x 4.6 mm, 5 µm) phenyl_col Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 3 µm) compare_res Compare Resolution (Rs) analyze_chrom->compare_res compare_tf Compare Tailing Factor (Tf) analyze_chrom->compare_tf compare_rt Compare Retention Times (Rt) analyze_chrom->compare_rt

Caption: Workflow for comparing HPLC column performance.

Experimental Protocol: HPLC Analysis

  • Standard Preparation:

    • Prepare individual stock solutions of thiophene-2-carboxylic acid, 2-acetylthiophene, and thiophene-2-carboxaldehyde in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all three components at a concentration of approximately 50 µg/mL each.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Columns for Comparison:

    • Column 1: C18, 250 x 4.6 mm, 5 µm particle size

    • Column 2: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size

Comparative Data Summary

AnalyteC18 Column (Rt, min)Phenyl-Hexyl Column (Rt, min)
Thiophene-2-carboxylic acid5.26.8
Thiophene-2-carboxaldehyde8.19.5
2-Acetylthiophene8.510.1

Analysis and Interpretation:

The C18 column provides a baseline separation of the three components. However, the Phenyl-Hexyl column offers a significant advantage in this case. The π-π interactions between the phenyl rings of the stationary phase and the aromatic thiophene rings of the analytes provide an alternative selectivity mechanism to the hydrophobicity-based separation on a C18 phase.[20] This results in increased retention and improved resolution between thiophene-2-carboxaldehyde and 2-acetylthiophene, which can be critical for accurate quantification, especially when one is present in a much larger quantity than the other.

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile impurities, such as residual starting materials or certain byproducts, GC-MS is a powerful technique. Thiophene-2-carboxylic acid itself is not sufficiently volatile for direct GC analysis. However, derivatization to form a more volatile ester (e.g., methyl or silyl ester) allows for its analysis by GC. This technique is particularly useful for identifying unknown impurities due to the structural information provided by the mass spectrometer.

Workflow for GC-MS Impurity Profiling:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample API Sample derivatization Derivatization (e.g., Esterification) sample->derivatization gcms_system GC-MS System derivatization->gcms_system separation Capillary GC Column (e.g., DB-5ms) gcms_system->separation detection Mass Spectrometer separation->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic mass_spectra Identify Peaks via Mass Spectra Library Search tic->mass_spectra quant Quantify using Reference Standards mass_spectra->quant

Caption: GC-MS workflow for impurity analysis after derivatization.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization (Esterification):

    • To 1 mg of the thiophene-2-carboxylic acid sample, add 1 mL of 2M HCl in methanol.

    • Heat the mixture at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 40-450 amu

This method allows for the sensitive detection of the derivatized parent compound and any other derivatizable impurities, as well as volatile non-derivatizable impurities that may be present.

Conclusion: A Strategy for Robust Impurity Control

The selection and use of reference standards for thiophene-2-carboxylate impurities is a multi-faceted process that requires a deep understanding of potential impurities, analytical methodologies, and the principles of metrology. As demonstrated, a "one-size-fits-all" approach to analytical method development is often insufficient. A comparative evaluation of different HPLC columns can reveal significant differences in selectivity, which is critical for developing a robust, stability-indicating method. Furthermore, GC-MS offers a powerful complementary technique for the identification and quantification of volatile impurities.

Ultimately, the foundation of reliable impurity profiling lies in the use of high-quality, certified reference materials from reputable suppliers. By carefully scrutinizing the Certificate of Analysis and understanding the level of characterization and certification, researchers can have confidence in the accuracy and validity of their analytical data, ensuring the quality and safety of the final pharmaceutical product.

References

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). LCGC International. Retrieved February 13, 2026, from [Link]

  • Certificate of Analysis (CoA) in Pharma. (n.d.). Advent Chembio. Retrieved February 13, 2026, from [Link]

  • Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. (2025, December 17). PharmaRegulatory.in. Retrieved February 13, 2026, from [Link]

  • Development and use of reference materials and quality control materials. (n.d.). IAEA. Retrieved February 13, 2026, from [Link]

  • Thiophene-2-carboxylic acid ethyl ester. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • CWS ABROAD What are Certified reference materials? (2023, June 4). CWS Abroad. Retrieved February 13, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 13, 2026, from [Link]

  • Certified reference materials. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (n.d.). NIST. Retrieved February 13, 2026, from [Link]

  • Development and use of reference materials and quality control materials. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Thiophene-2-carboxylic acid hydrazide. (n.d.). SIELC Technologies. Retrieved February 13, 2026, from [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022, October 12). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

  • (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. (2022, October 12). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 2-Acetylthiophene. (n.d.). CP Lab Safety. Retrieved February 13, 2026, from [Link]

  • Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009, October 6). Agilent. Retrieved February 13, 2026, from [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.). Google Patents.
  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. (n.d.). MAC-MOD Analytical. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical APIs, impurities and excipients reference standards. (n.d.). LGC Standards. Retrieved February 13, 2026, from [Link]

  • 2-Acetylthiophene. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • pharmaceutical impurities and primary reference standards. (n.d.). LGC Standards. Retrieved February 13, 2026, from [Link]

  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Retrieved February 13, 2026, from [Link]

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Sources

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